molecular formula C18H9BCl2O2 B13702307 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

Cat. No.: B13702307
M. Wt: 339.0 g/mol
InChI Key: RHKPWCFRWNLCSA-UHFFFAOYSA-N
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Description

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which include a boron atom integrated into a polycyclic aromatic framework. The presence of boron imparts distinct electronic characteristics, making it a valuable component in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom acts as a Lewis acid, facilitating various chemical reactions. The compound’s polycyclic aromatic structure also allows for efficient electron transport, making it valuable in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of chlorine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H9BCl2O2

Molecular Weight

339.0 g/mol

IUPAC Name

5,17-dichloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9(21),10,12,15(20),16,18-nonaene

InChI

InChI=1S/C18H9BCl2O2/c20-10-4-6-12-16(8-10)22-14-2-1-3-15-18(14)19(12)13-7-5-11(21)9-17(13)23-15/h1-9H

InChI Key

RHKPWCFRWNLCSA-UHFFFAOYSA-N

Canonical SMILES

B12C3=C(C=C(C=C3)Cl)OC4=C1C(=CC=C4)OC5=C2C=CC(=C5)Cl

Origin of Product

United States

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